Z-Lys(Boc)-OH.DCHA (CAS 2212-76-2) is a highly specified, orthogonally protected lysine building block formulated as a dicyclohexylammonium (DCHA) salt. It features a benzyloxycarbonyl (Z or Cbz) group on the alpha-amino position and a tert-butoxycarbonyl (Boc) group on the epsilon-amino position, enabling highly selective, sequential deprotection strategies during complex peptide assembly . Formulating this molecule as a DCHA salt fundamentally upgrades its physical properties, transforming it from a difficult-to-handle free acid into a stable, free-flowing crystalline solid. This structural modification is optimized specifically for precise gravimetric dispensing, enhanced shelf life, and reproducible purity in industrial scale-up and rigorous laboratory synthesis .
Workflow
Solution-phase peptide synthesis
Protection
Orthogonal Z (α-amine) and Boc (ε-amine)
Salt Form
DCHA salt for enhanced crystallinity and organic solubility
Substituting Z-Lys(Boc)-OH.DCHA with its free acid counterpart (CAS 2389-60-8) introduces severe processability risks, as the free acid typically presents as a viscous oil or amorphous syrup that resists accurate stoichiometric weighing. This physical instability directly leads to molar imbalances during peptide coupling, resulting in incomplete reactions, the formation of truncation sequences, and drastically reduced overall yields [1]. Furthermore, replacing it with the more common solid-phase standard Fmoc-Lys(Boc)-OH fundamentally alters the required deprotection chemistry, forcing the use of base-labile (piperidine) conditions rather than the catalytic hydrogenation or strong acid cleavage enabled by the Z-group, which can be incompatible with base-sensitive peptide intermediates .
Fmoc-Lys(Boc)-OH targets solid-phase synthesis only; direct use in solution-phase workflows may lead to deprotection chemistry mismatch.
Boc-Lys(Z)-OH reverses α/ε protection assignment; deprotection sequence and coupling logic may not transfer directly.
Free acid form (CAS 2389-60-8) lacks DCHA salt crystallinity and shelf-life profile; purification and storage may require adjustment.
The formulation of Z-Lys(Boc)-OH as a DCHA salt converts the compound into a highly crystalline solid with a defined melting point of 154-157 °C, whereas the free acid remains a viscous oil at room temperature . This transformation is critical for scale-up manufacturing, as the crystalline salt allows for precise gravimetric dispensing, eliminating the weighing variance and material loss typically associated with transferring viscous oils .
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Crystalline solid, mp 154-157 °C |
| Comparator Or Baseline | Z-Lys(Boc)-OH free acid (Viscous oil / amorphous syrup) |
| Quantified Difference | Transition from non-weighable oil to a stable solid with >150 °C melting point |
| Conditions | Standard ambient laboratory handling (25 °C) |
Precise stoichiometric weighing is mandatory to prevent incomplete coupling and minimize costly purification steps in peptide synthesis.
The DCHA salt formation acts as an intrinsic purification mechanism. While the oily free acid traps synthetic byproducts and resists standard crystallization techniques, the Z-Lys(Boc)-OH.DCHA salt can be readily recrystallized from solvent systems like methyl ethyl ketone to achieve an HPLC purity of ≥98.0%[1]. This ensures that trace impurities do not carry over to cause chain termination during peptide assembly.
| Evidence Dimension | Achievable Baseline Purity via Crystallization |
| Target Compound Data | ≥98.0% HPLC purity via DCHA salt recrystallization |
| Comparator Or Baseline | Crude free acid (Prone to retaining unreacted precursors and byproducts) |
| Quantified Difference | Enables reliable >98% purity threshold impossible to achieve via simple free acid precipitation |
| Conditions | Recrystallization from organic solvents prior to coupling |
High-purity precursors are essential to avoid the accumulation of deletion peptides that complicate downstream API purification.
For synthetic routes requiring base-stable intermediates, Z-Lys(Boc)-OH.DCHA provides a critical advantage over Fmoc-Lys(Boc)-OH. The Z (Cbz) group is completely stable to the basic conditions (e.g., piperidine) used to cleave Fmoc groups, and is selectively removed via catalytic hydrogenation (H2/Pd-C) or strong acids (HF). This allows the epsilon-Boc group (cleaved by TFA) and the alpha-Z group to be manipulated independently without risking premature deprotection .
| Evidence Dimension | Deprotection Conditions |
| Target Compound Data | Z-group (Stable to base, cleaved by H2/Pd-C or HF) |
| Comparator Or Baseline | Fmoc-group (Cleaved by mild base / 20% piperidine) |
| Quantified Difference | 100% stability in basic conditions vs complete cleavage |
| Conditions | Multi-step solution-phase peptide synthesis |
Enables complex, multi-branched peptide or conjugate synthesis where base-labile protecting groups would fail.
Because Z-Lys(Boc)-OH.DCHA can be precisely weighed and easily desalted prior to use, it is the premier choice for large-scale solution-phase peptide synthesis (SPPS). Its base-stable Z-protecting group allows chemists to perform intermediate couplings in basic environments without risking premature N-terminal deprotection, which is a common failure point when using Fmoc-protected alternatives .
The strict orthogonal protection (alpha-Z and epsilon-Boc) makes this compound ideal for synthesizing dissymmetric bolaamphiphiles and targeted gene delivery vectors. Researchers can selectively deprotect the epsilon-amine with TFA to attach hydrophobic tails, while keeping the alpha-amine protected for subsequent functionalization, a sequence that relies heavily on the >98% purity guaranteed by the DCHA salt form [1].
In chemoenzymatic peptide synthesis where aqueous or mildly basic buffers are employed, the Z-protecting group remains intact. Procuring the DCHA salt ensures that the starting material is free from the degradation byproducts often found in the oily free acid, preventing enzyme inhibition and maximizing ligation yields .